molecular formula C10H14N2S B12549538 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile CAS No. 143586-83-8

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile

Cat. No.: B12549538
CAS No.: 143586-83-8
M. Wt: 194.30 g/mol
InChI Key: JOTNCZBXOVATHA-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. This particular compound is characterized by the presence of an amino group, a methyl group, an isobutyl group, and a nitrile group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound, sulfur, and an α-cyano ester. This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free synthesis methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar thiophene derivatives and can lead to different pharmacological profiles and industrial applications .

Properties

CAS No.

143586-83-8

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile

InChI

InChI=1S/C10H14N2S/c1-6(2)4-8-7(3)13-10(12)9(8)5-11/h6H,4,12H2,1-3H3

InChI Key

JOTNCZBXOVATHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)CC(C)C

Origin of Product

United States

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